

Technical Guide: Elucidation of 3-(Benzyloxy)-2-hydroxypropanamide

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Compound of Interest

Compound Name: 3-(Benzyloxy)-2-hydroxypropanamide

Cat. No.: B11721089

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, proposed synthesis, and characterization of **3-(Benzyloxy)-2-hydroxypropanamide**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a plausible synthetic route based on established organic chemistry principles and documented procedures for analogous compounds.

Molecular Structure

IUPAC Name: **3-(Benzyloxy)-2-hydroxypropanamide**

Chemical Formula: $C_{10}H_{13}NO_3$

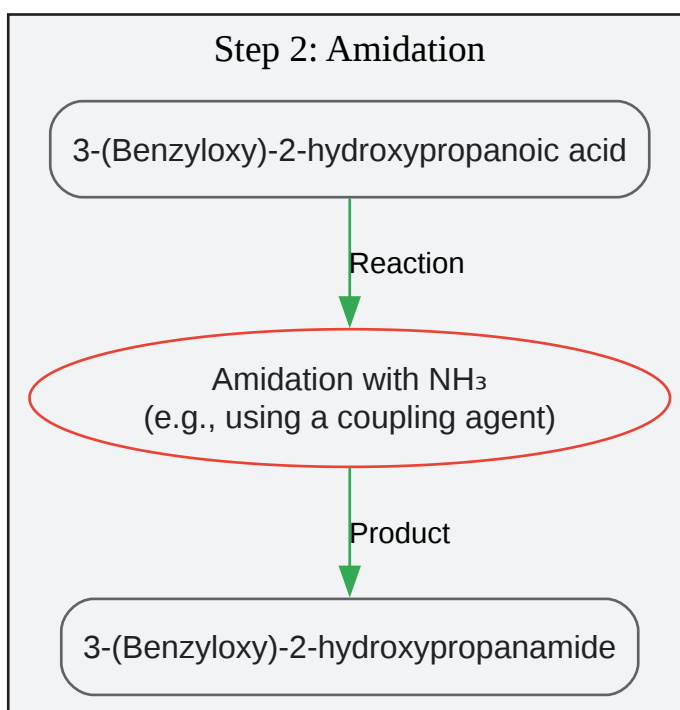
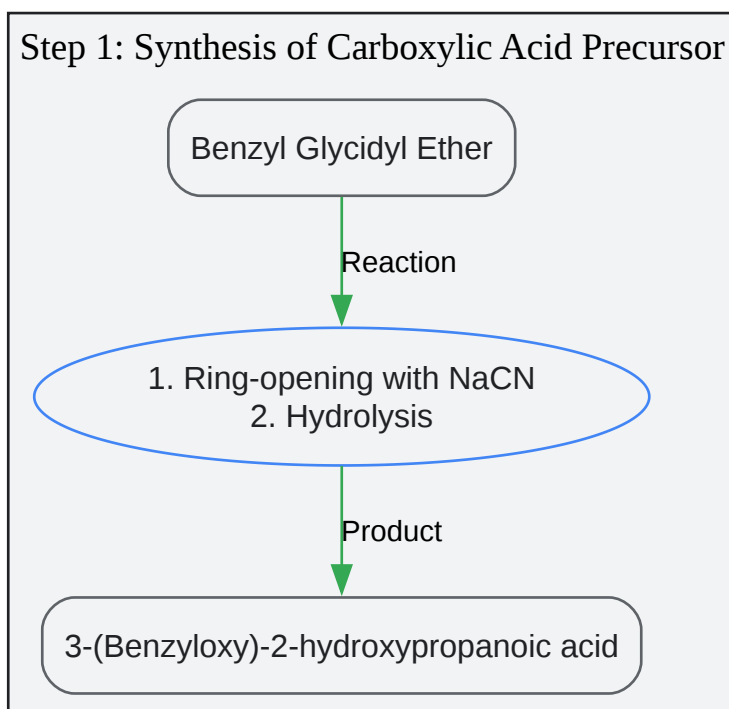
Molecular Weight: 195.21 g/mol

Structure:

The structure consists of a propanamide backbone with a hydroxyl group at the C2 position and a benzyloxy group at the C3 position. The presence of a chiral center at the C2 position indicates that this compound can exist as two enantiomers, (R)- and (S)-**3-(benzyloxy)-2-hydroxypropanamide**.

Proposed Synthetic Pathway

A two-step synthesis is proposed for the preparation of **3-(Benzyloxy)-2-hydroxypropanamide**. This pathway involves the synthesis of the carboxylic acid precursor, 3-(benzyloxy)-2-hydroxypropanoic acid, followed by its amidation.



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A proposed two-step synthetic pathway for **3-(Benzyloxy)-2-hydroxypropanamide**.

Experimental Protocols

The following are detailed, proposed methodologies for the synthesis of **3-(Benzyloxy)-2-hydroxypropanamide**. These protocols are adapted from established procedures for similar chemical transformations.

Step 1: Synthesis of 3-(Benzyloxy)-2-hydroxypropanoic acid

This procedure is adapted from the synthesis of analogous 3-aryl-2-hydroxypropanoic acids.^[1]

Materials:

- (S)-Benzyl glycidyl ether
- Copper(I) iodide (CuI)
- Sodium cyanide (NaCN)
- Tetrahydrofuran (THF), dry
- Hydrochloric acid (HCl), 2N
- Ethyl acetate
- Brine solution
- Magnesium sulfate (MgSO₄), anhydrous

Procedure:

- To a pre-cooled solution (-20 °C) of (S)-benzyl glycidyl ether and a catalytic amount of CuI in dry THF, add a solution of sodium cyanide in water dropwise.
- Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and acidify the aqueous layer with 2N HCl to a pH of 3-4.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude 3-(benzyloxy)-2-hydroxypropanoic acid.
- Purify the crude product by column chromatography on silica gel.

Step 2: Amidation of 3-(Benzyloxy)-2-hydroxypropanoic acid

This protocol is a general method for the amidation of carboxylic acids, particularly those containing hydroxyl groups.^[2]

Materials:

- 3-(Benzyloxy)-2-hydroxypropanoic acid
- Niobium(V) oxide (Nb_2O_5) as a catalyst
- Anhydrous ammonia (or an ammonia solution in an appropriate solvent)
- Toluene, anhydrous
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Magnesium sulfate (MgSO_4), anhydrous

Procedure:

- In a reaction vessel, suspend 3-(benzyloxy)-2-hydroxypropanoic acid and a catalytic amount of Nb_2O_5 in anhydrous toluene.

- Introduce anhydrous ammonia gas into the suspension while stirring, or add a solution of ammonia in an appropriate solvent.
- Heat the reaction mixture to reflux and monitor the progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
- Wash the filtrate with a saturated NaHCO_3 solution to remove any unreacted carboxylic acid.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude **3-(Benzyloxy)-2-hydroxypropanamide**.
- Purify the product by recrystallization or column chromatography.

Data Presentation

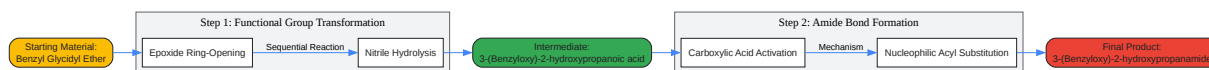
As of the date of this document, specific experimental data for **3-(Benzyloxy)-2-hydroxypropanamide** is not readily available in the surveyed literature. However, data for the precursor, 3-(benzyloxy)-2-hydroxypropanoic acid, is available from commercial suppliers.

Table 1: Physicochemical Properties of (R)-3-(Benzyloxy)-2-hydroxypropanoic Acid

Property	Value	Reference
CAS Number	130111-08-9	[3]
Molecular Formula	$\text{C}_{10}\text{H}_{12}\text{O}_3$	
Molecular Weight	196.2 g/mol	[3]

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the proposed synthesis of **3-(Benzyloxy)-2-hydroxypropanamide**.



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Logical workflow of the proposed synthesis.

Disclaimer: The synthetic protocols and diagrams presented in this guide are based on established chemical principles and analogous reactions found in the literature. They are intended for informational purposes for qualified researchers and scientists. Actual experimental conditions may require optimization. No claims are made about the biological activity or safety of the described compound.

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References

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